molecular formula C24H29ClN4O2 B2561430 N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922014-51-5

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2561430
CAS No.: 922014-51-5
M. Wt: 440.97
InChI Key: UJPKYZRYAINMCT-UHFFFAOYSA-N
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Description

N'-(3-Chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring:

  • A 3-chloro-2-methylphenyl group attached to one amide nitrogen.
  • A 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl substituent on the adjacent amide nitrogen.

The pyrrolidine ring and dihydroindole system suggest possible modulation of pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-16-19(25)6-5-7-20(16)27-24(31)23(30)26-15-22(29-11-3-4-12-29)17-8-9-21-18(14-17)10-13-28(21)2/h5-9,14,22H,3-4,10-13,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPKYZRYAINMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a chloro-substituted phenyl group and an indole moiety, which may contribute to its biological activities. This article reviews the synthesis, mechanism of action, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3-chloro-2-methylaniline and an appropriate indole derivative.
  • Formation of Intermediate : The reaction between the starting materials forms an intermediate that is further reacted with pyrrolidine derivatives to yield the final product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the indole moiety suggests potential interactions with serotonin receptors, while the piperidine ring may influence binding affinity and selectivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds containing similar structural motifs. For instance, derivatives featuring chloro and methyl substituents have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
N'-(3-chloro-2-methylphenyl)-N-[...]Staphylococcus aureus20.5 ± 0.4
N'-(3-chloro-2-methylphenyl)-N-[...]Escherichia coli17.0 ± 0.3
Standard Drug (Streptomycin)Staphylococcus aureus36.6 ± 0.3
Standard Drug (Streptomycin)Escherichia coli29.1 ± 0.2

This data indicates that while the compound exhibits promising antimicrobial activity, it is less potent than standard antibiotics like streptomycin .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines suggest that compounds similar to N'-(3-chloro-2-methylphenyl)-N-[...] can inhibit cell proliferation through apoptosis induction mechanisms.

Case Studies

  • Indole-Derived Compounds : A study on indole-derived compounds revealed that modifications in the side chains could enhance their anticancer properties by targeting specific pathways involved in cell cycle regulation .
  • Pyrrolidine Derivatives : Research on pyrrolidine-based drugs indicated their effectiveness in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs are ethanediamides with variations in substituents, as detailed below:

N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()

  • Key Differences :
    • Aromatic Substituent : 5-Chloro-2-methoxyphenyl vs. 3-chloro-2-methylphenyl in the target compound.
    • Amine Substituent : 4-Methylpiperazinyl vs. pyrrolidinyl.
  • Implications: The methoxy group in the phenyl ring may enhance solubility but reduce lipophilicity compared to the methyl group in the target compound.

N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide ()

  • Key Differences :
    • Aromatic Substituent : 3-Trifluoromethylphenyl vs. 3-chloro-2-methylphenyl.
    • Amine Substituent : Piperidinyl vs. pyrrolidinyl.
  • Implications :
    • The electron-withdrawing trifluoromethyl group may increase electrophilicity and metabolic resistance compared to the chloro-methylphenyl group.
    • Piperidine’s larger ring size and conformational flexibility could influence binding kinetics .

Data Table: Comparative Analysis of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N'-(3-Chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide C₃₁H₃₄ClN₅O₂ 568.09 (estimated) 3-Chloro-2-methylphenyl, pyrrolidinyl, dihydroindole
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide C₃₂H₃₆ClN₅O₃ 598.12 (estimated) 5-Chloro-2-methoxyphenyl, 4-methylpiperazinyl, dihydroindole
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide C₃₂H₃₃F₃N₅O₂ 604.64 (estimated) 3-Trifluoromethylphenyl, piperidinyl, dihydroindole

Note: Molecular weights are estimated using ChemDraw Professional 22.0 based on structural analysis.

Key Research Findings and Conformational Insights

  • In contrast, piperazinyl and piperidinyl analogs () exhibit greater conformational flexibility, which may improve binding to larger active sites .
  • Hydrogen Bonding and Solubility :

    • The dihydroindole moiety participates in C–H⋯O interactions, as observed in crystallographic studies of structurally related compounds (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) .
    • Chloro and methyl substituents on the phenyl ring reduce polarity, likely decreasing aqueous solubility compared to methoxy or trifluoromethyl groups .

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